N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide
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Overview
Description
N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide is a complex organic compound with potential applications in medicinal chemistry. It is characterized by its unique structure, which includes a combination of azetidine, isoquinoline, and pyrido[2,3-b][1,4]oxazine moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrido[2,3-b][1,4]oxazine ring: This is typically achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the fluoro and amino groups: These functional groups are introduced via selective substitution reactions.
Coupling with the isoquinoline moiety: This step involves a coupling reaction, often facilitated by a palladium catalyst.
Formation of the azetidine ring: The final step involves the formation of the azetidine ring through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, such as nitro groups to amino groups.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of small molecules with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide involves its interaction with specific molecular targets. It is known to interact with HPK1-dependent pathways, which are involved in various cellular processes. The compound may inhibit or modulate the activity of specific enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[8-Amino-6-(2,3-dihydro-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-7-yl)-7-fluoro-3-isoquinolinyl]-3-methyl-1-azetidinecarboxamide: This compound is unique due to its specific combination of functional groups and ring structures.
Other 8-Aminoisoquinoline Compounds: These compounds share some structural similarities but differ in their specific functional groups and ring structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H23FN6O2 |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[8-amino-7-fluoro-6-(8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)isoquinolin-3-yl]-3-methylazetidine-1-carboxamide |
InChI |
InChI=1S/C22H23FN6O2/c1-11-9-29(10-11)22(30)28-17-6-13-5-14(18(23)19(24)16(13)8-26-17)15-7-27-21-20(12(15)2)25-3-4-31-21/h5-8,11,25H,3-4,9-10,24H2,1-2H3,(H,26,28,30) |
InChI Key |
WYARWPXUKWKBPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C1)C(=O)NC2=CC3=CC(=C(C(=C3C=N2)N)F)C4=CN=C5C(=C4C)NCCO5 |
Origin of Product |
United States |
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